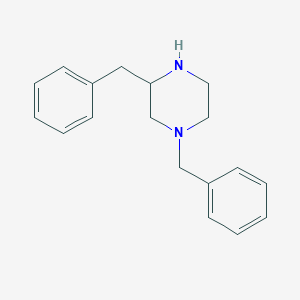

1,3-Dibenzylpiperazine

Übersicht

Beschreibung

1,3-Dibenzylpiperazine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticocaine Activity : N,N-dibenzylpiperazines, including 1,4-dibenzylpiperazines, have been found to possess high affinity for sigma receptors. Their activity in attenuating cocaine-induced convulsions is significant, although it does not correlate directly with sigma-1 binding affinity and may relate more to their sigma-2 binding affinities (Foster et al., 2003).

Cytostatic Activity in Cancer Cells : Certain dibenzylpiperazine derivatives have shown in vitro growth inhibitory activity in various cancer cell lines. These compounds exhibit cytostatic, not cytotoxic, effects in human cancer cells, suggesting their potential as scaffolds for anticancer cytostatic compounds (Eamvijarn et al., 2012).

Binding Studies : Research on molecular binding of related compounds like 2-phenylethylamine and derivatives of dibenzylpiperazine has been conducted, indicating potential applications in pharmacological practices to increase stability and targeted transport in the body (ChemChemTech, 2023).

Synthesis and Stereochemistry Studies : Studies on the synthesis and stereochemistry of dibenzylpiperazine derivatives have provided insights into their chemical properties, which is crucial for their potential medicinal applications (Marcuccio & Elix, 1985).

Oxidation Behavior : Investigations into the oxidation behavior of dibenzylpiperazine and its derivatives have been conducted, which is important for understanding their chemical reactivity and potential therapeutic uses (Petride et al., 2006).

Inhibitory Effects on Calpain : Research on the synthesis of a calpain inhibitor from Streptomyces griseus involves dibenzylpiperazine derivatives, highlighting their potential in developing treatments for diseases related to calpain activity (Donkor & Sanders, 2001).

Second-Order Nonlinear-Optical Activity : Dibenzylpiperazine derivatives have been studied for their potential in creating redox-switchable chromophores, which show high negative molecular first hyperpolarizability, indicating their usefulness in materials science (Espa et al., 2011).

Selective Cytotoxicity in Cancer Cells : Certain dibenzylpiperazine derivatives have been found to possess selective cytotoxic activity against cancer cells adapted to nutrient starvation, suggesting a novel therapeutic approach for targeting tumor microenvironments (Tang et al., 2020).

Safety and Hazards

The safety data sheet for ®-1,3-dibenzylpiperazine suggests that it should be used only for R&D and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Wirkmechanismus

Target of Action

1,3-Dibenzylpiperazine (DBZP) is a derivative of Benzylpiperazine (BZP), a substance often used as a recreational drug . BZP has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . Therefore, it’s reasonable to infer that DBZP may have similar targets.

Mode of Action

BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Biochemical Pathways

Given its similarity to bzp, it’s likely that it affects the serotonergic and dopaminergic pathways . These pathways are involved in mood regulation and reward processing, among other functions.

Pharmacokinetics

Bzp is known to be metabolized hepatically and excreted renally . Its elimination half-life is approximately 5.5 hours . Given the structural similarity between DBZP and BZP, it’s possible that DBZP has similar ADME properties.

Result of Action

Bzp is known to have euphoriant and stimulant properties . Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures

Action Environment

The action, efficacy, and stability of DBZP could be influenced by various environmental factors. For instance, the presence of DBZP is often a marker for low-quality or badly made BZP, suggesting that the synthesis process can significantly affect the properties of the compound . Additionally, the legal status of DBZP varies by country, which could impact its availability and use .

Biochemische Analyse

Biochemical Properties

It is known that 1,3-Dibenzylpiperazine can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to exhibit cytotoxic activity on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions . No effect was observed against PANC-1 cells under general culture conditions . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that it may function via uncoupling of mitochondrial oxidative phosphorylation

Eigenschaften

IUPAC Name |

1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621051 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179051-52-6 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

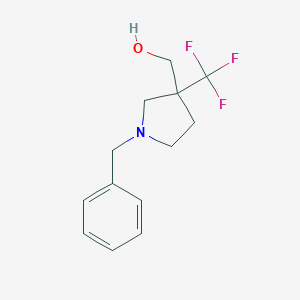

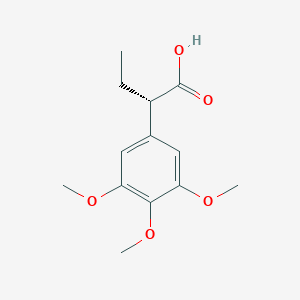

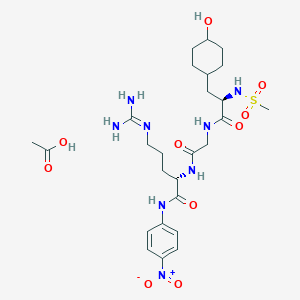

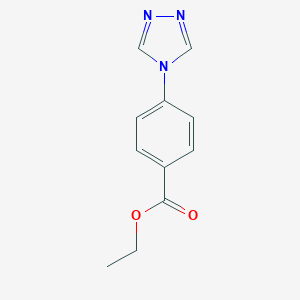

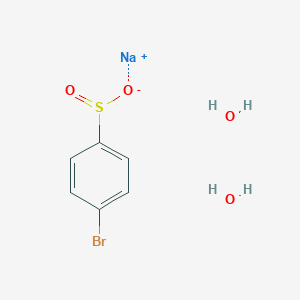

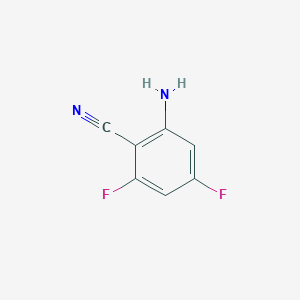

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of 1,3-dibenzylpiperazine-2,5-dione on the proliferation of K-562 cells?

A: While the provided research abstract [] mentions testing this compound-2,5-dione (compound D) for inhibition of K-562 cell proliferation, it doesn't present specific results regarding this compound's activity. The abstract focuses on the inhibitory effects of other tested compounds (A, E, and F) that demonstrated significant antiproliferative activity. Further research and publications are needed to understand the specific impact of this compound-2,5-dione on K-562 cell proliferation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)